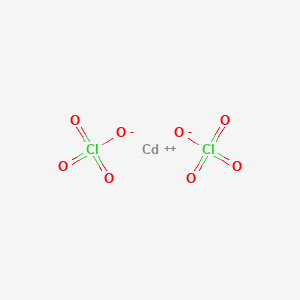

Cadmium diperchlorate

Description

Overview of Cadmium(II) Coordination Chemistry

The coordination chemistry of cadmium(II) is extensive and characterized by its versatility. researchgate.netresearchgate.net As a d¹⁰ metal ion, Cd(II) does not have crystal field stabilization energy, which allows it to adopt a wide range of coordination numbers, from two to eight, and even up to nine. researchgate.netnih.gov This flexibility leads to a variety of coordination geometries. The most common coordination geometries observed for cadmium(II) complexes are pseudo-octahedral, tetrahedral, and pentagonal bipyramidal. researchgate.netuab.cat Other less common geometries include trigonal bipyramidal, dodecahedral, and hexagonal bipyramidal. researchgate.net

The nature of the donor atoms in the ligands plays a significant role in the stability and structure of cadmium(II) complexes. Cadmium(II) is considered a soft acid and therefore forms more stable complexes with soft donor atoms like sulfur, following the trend S >> N > O. nih.gov Despite this, a vast number of complexes with nitrogen and oxygen donor ligands have been synthesized and structurally characterized. The high polarizability of the Cd(II) ion contributes to the predominantly covalent character of its bonds with soft ligands. nih.gov

The coordination sphere of cadmium(II) can be influenced by several factors, including the steric and electronic properties of the ligands, the nature of the counter-anion, and the solvent system used in the synthesis. uab.cat This adaptability results in the formation of a diverse array of structures, from simple mononuclear complexes to complex one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) coordination polymers. researchgate.netacs.org Isomerism is also a notable feature of cadmium(II) coordination chemistry, with distortion isomerism being the most prevalent type. researchgate.net

Table 1: Common Coordination Geometries of Cadmium(II)

| Coordination Number | Geometry |

|---|---|

| 4 | Tetrahedral researchgate.net |

| 5 | Trigonal Bipyramidal, Square Pyramidal researchgate.netresearchgate.net |

| 6 | Octahedral mdpi.com |

| 7 | Pentagonal Bipyramidal researchgate.netdoi.orgmdpi.com |

| 8 | Dodecahedral, Hexagonal Bipyramidal researchgate.net |

The Perchlorate (B79767) Anion in Coordination Compounds: Coordination Behavior and Non-coordinating Aspects

The perchlorate anion (ClO₄⁻) is widely regarded as a weakly coordinating anion in coordination chemistry. wikipedia.orgwikipedia.orgchemeurope.com Its large ionic volume and low charge density minimize its affinity for metal cations. tera.org This property is a primary reason for the high solubility of most perchlorate salts in both aqueous and non-aqueous solvents. tera.org In many instances, the perchlorate ion acts as a non-coordinating counterion, simply balancing the charge of the cationic metal complex without directly bonding to the metal center. wikipedia.org This is particularly true in aqueous solutions, where water molecules often outcompete perchlorate for coordination sites on the metal ion. wikipedia.org

However, the term "non-coordinating" can be misleading, as the perchlorate anion can and does coordinate to metal centers under certain conditions, especially in non-aqueous solvents or when strongly coordinating solvents are absent. cdnsciencepub.comacs.org When it does coordinate, it typically does so in a monodentate fashion through one of its oxygen atoms. nih.gov Bidentate and even tridentate coordination modes have also been observed, although they are less common. wikipedia.org The interaction between the perchlorate anion and a metal center can range from a weak electrostatic association to a more defined covalent bond. cdnsciencepub.com

The weakly coordinating nature of the perchlorate anion makes it a useful tool in coordination chemistry. It is often used as a counterion when the goal is to study the coordination of other ligands to a metal center without interference from the anion. tera.org Sodium perchlorate, for instance, is frequently used to maintain a constant ionic strength in solution for equilibrium, kinetic, and electrochemical studies. tera.org

Historical Context and Evolution of Cadmium Perchlorate Research

The study of cadmium perchlorate and its complexes has evolved alongside the broader field of coordination chemistry. Early research involving cadmium perchlorate often utilized it as a starting material for the synthesis of other cadmium compounds, taking advantage of the high solubility of cadmium perchlorate and the weakly coordinating nature of the perchlorate anion. cdnsciencepub.combiointerfaceresearch.com For instance, cadmium perchlorate hexahydrate can be prepared by reacting cadmium carbonate with perchloric acid. biointerfaceresearch.com

Initial studies focused on the fundamental properties and reactions of simple cadmium perchlorate salts and their hydrated forms. wikipedia.org The development of advanced analytical techniques, particularly single-crystal X-ray diffraction, has been pivotal in elucidating the intricate structures of cadmium perchlorate complexes. These techniques have allowed for the detailed characterization of the coordination environment around the cadmium(II) ion and the coordination behavior of the perchlorate anion. biointerfaceresearch.commdpi.com

Properties

IUPAC Name |

cadmium(2+);diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2ClHO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIBWKDABMPMJN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdCl2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160246 | |

| Record name | Cadmium perchlorate (6CI,7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cadmium perchlorate, hexahydrate: White crystalline solid; Soluble in water; [MSDSonline] | |

| Record name | Cadmium(II) perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8427 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13760-37-7 | |

| Record name | Perchloric acid, cadmium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013760377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium perchlorate (6CI,7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cadmium Perchlorate Precursors and Complexes

Preparation of Cadmium Perchlorate (B79767) Hydrates

The most common precursor, cadmium perchlorate hexahydrate (Cd(ClO₄)₂·6H₂O), is typically synthesized through the reaction of a cadmium source with perchloric acid. biointerfaceresearch.comvaia.com A widely used method involves the reaction of cadmium carbonate (CdCO₃) with 60% perchloric acid (HClO₄). biointerfaceresearch.com This acid-base reaction results in the formation of cadmium perchlorate, water, and carbon dioxide gas. The resulting solution is then subjected to recrystallization to obtain the purified hydrated salt. biointerfaceresearch.com

Alternatively, cadmium oxide (CdO) or cadmium metal can be reacted with perchloric acid to yield cadmium(II) perchlorate. vaia.comvaia.com Cadmium perchlorate hexahydrate is a white, crystalline solid that is highly soluble in water. cymitquimica.comchemimpex.com This high solubility and its ability to readily absorb moisture from the air (hygroscopic nature) make it a convenient starting material for various aqueous reactions. cymitquimica.comchemimpex.comchemimpex.com

Solvothermal and Hydrothermal Synthesis Approaches for Coordination Compounds

Solvothermal and hydrothermal methods are powerful techniques for synthesizing crystalline coordination polymers from cadmium perchlorate. These methods involve heating a solution of the reactants in a sealed vessel, known as an autoclave or solvothermal reactor, above the boiling point of the solvent. mdpi.comnih.gov The increased temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the final product.

Hydrothermal synthesis, which specifically uses water as the solvent, has been employed to create novel cadmium complexes. For instance, a one-dimensional zigzag chain structure of a cadmium complex with mixed ligands was synthesized through a hydrothermal reaction. scispace.com Similarly, solvothermal reactions of cadmium(II) perchlorate with various organic ligands in solvents like ethanol (B145695), methanol, or acetonitrile (B52724) have yielded a range of coordination polymers with diverse structures, including 1D zigzag chains, 2D pleated sheets, and complex 3D frameworks. mdpi.comrsc.orgacs.org The choice of solvent and temperature are critical parameters that influence the resulting structure. mdpi.comresearchgate.net

Sonochemical Synthesis Techniques for Cadmium Perchlorate Derived Materials

Sonochemical synthesis utilizes the energy of high-frequency ultrasound waves to induce chemical reactions. This method can lead to the formation of nanostructured materials with unique properties. ut.ac.irmdpi.com The process involves the application of a multiwave ultrasonic generator, which creates acoustic cavitation—the formation, growth, and implosion of bubbles in the liquid. ut.ac.irsemanticscholar.org The extreme conditions generated during cavitation can drive chemical reactions and influence the morphology of the resulting products.

This technique has been successfully applied to prepare nano-sized cadmium(II) coordination polymers. ut.ac.ir For example, a new 1D cadmium(II) coordination polymer was generated in the form of nanoparticles using a facile sonochemical method. mdpi.com Similarly, a 2D cadmium(II) coordination polymer nanostructure was prepared using an ultrasound-assisted approach. semanticscholar.org These nanostructured coordination polymers can then serve as precursors for the synthesis of other nanomaterials, such as cadmium oxide nanoparticles, through calcination. ut.ac.ir

Influence of Reactant Stoichiometry and Solvent Systems on Complex Formation

The choice of solvent is equally crucial. Different solvents can lead to the formation of distinct products, even when all other reaction conditions are kept constant. mdpi.com For instance, the reaction of cadmium(II) perchlorate with nicotinamide (B372718) in an ethanol solution yields a polymeric coordination compound, whereas using a water/ethanol mixture results in a monomeric compound. mdpi.com This highlights the significant role of the solvent in controlling the dimensionality of the final product. Similarly, the use of polar versus less polar solvents can determine whether a 1:1 or 1:2 metal-to-ligand complex is formed. asme.org

Controlled Crystallization Strategies for Single-Crystal Growth

The growth of high-quality single crystals is essential for determining the precise three-dimensional structure of cadmium perchlorate complexes through X-ray crystallography. biointerfaceresearch.comresearchgate.net Several controlled crystallization techniques are employed to achieve this.

Slow Evaporation: This is a common and straightforward method where the solvent of a saturated solution of the complex is allowed to evaporate slowly at room temperature. rsc.orgijera.com This gradual increase in concentration promotes the formation of well-defined crystals over a period of days or weeks. rsc.orgijera.com

Layering Technique: This method involves carefully layering a solution of the ligand onto a solution of the cadmium perchlorate salt. mdpi.com The slow diffusion of the reactants at the interface leads to the formation of crystals. For example, a 1D coordination polymer was obtained by layering an ethanol solution of 4,4'-bipyridine (B149096) onto an aqueous solution of cadmium perchlorate. mdpi.com

Vapor Diffusion: In this technique, a solution of the complex is placed in a sealed container with a vessel containing a precipitant (a solvent in which the complex is less soluble). The vapor of the precipitant slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.

The selection of a suitable single crystal is a critical step for X-ray diffraction analysis. Well-formed crystals are chosen under a microscope and mounted for data collection. researchgate.net

Table of Synthetic Parameters and Resulting Cadmium Perchlorate Complexes

| Synthesis Method | Cadmium Salt | Ligand(s) | Solvent(s) | Key Conditions | Resulting Complex Structure |

|---|---|---|---|---|---|

| Room Temperature Reaction | Cadmium perchlorate hexahydrate | Hexamethylenetetramine | Aqueous | Stoichiometric amounts at room temp. | Cd(HMTA)₂(H₂O)₄₂·2H₂O (Monoclinic) biointerfaceresearch.com |

| Slow Evaporation | Cadmium perchlorate | Morpholine, Cadmium Acetate | Ethanol, Deionized Water | Room temperature, 2 weeks | Morpholinium Cadmium Aceto-perchlorate ijera.com |

| Solvothermal | Cadmium(II) perchlorate | N,N'-di(3-pyridyl)adipoamide | Methanol | - | {Cd(L)₂(CH₃OH)₂₂·2CH₃OH} (2D pleated sheets) rsc.org |

| Solvothermal | Cadmium(II) perchlorate | 4-pyridinecarboxaldehyde | Ethanol, Water | Hydro(solvo)thermal | Cd₆(isonicotinate)₁₀(H₂O)₂₂(EtOH)₄(H₂O)₄ (3D framework) acs.org |

| Solution Reaction | Cadmium(II) perchlorate hydrate | Nicotinamide | Ethanol | 2:1 ligand-to-metal ratio | {Cd(nia)₄₂}n (Polymeric) mdpi.com |

| Solution Reaction | Cadmium(II) perchlorate hydrate | Nicotinamide | Water/Ethanol | 2:1 ligand-to-metal ratio | Cd(H₂O)₃(nia)₃₂·nia (Monomeric) mdpi.com |

| Solvothermal | Cadmium(II) perchlorate dihydrate | 4,4′-diaminodiphenylethane, phenanthroline | Acetonitrile, Ethanol | 80°C for 17 hours | {Cd(phen)₂(ddpe)₂}n (1D coordination polymer) mdpi.com |

| Sonochemical | Cadmium(II) nitrate | Pyridine-2-carboxaldehyde isonicotinoyl hydrazone | Ethanol | Ultrasonic bath, 30 min | {[Cd₂(µ-HL)(µ-L)(NO₃)₃(H₂O)]·H₂O}n (1D nanospheres) mdpi.com |

Table of Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Cadmium diperchlorate | Cd(ClO₄)₂ |

| Cadmium perchlorate hexahydrate | Cd(ClO₄)₂·6H₂O |

| Perchloric acid | HClO₄ |

| Cadmium carbonate | CdCO₃ |

| Cadmium oxide | CdO |

| Hexamethylenetetramine | C₆H₁₂N₄ |

| Morpholine | C₄H₉NO |

| Cadmium acetate | Cd(CH₃COO)₂ |

| Ethanol | C₂H₅OH |

| Deionized water | H₂O |

| N,N'-di(2-pyridyl)adipoamide | C₁₆H₁₈N₄O₂ |

| N,N'-di(3-pyridyl)adipoamide | C₁₆H₁₈N₄O₂ |

| N,N'-di(4-pyridyl)adipoamide | C₁₆H₁₈N₄O₂ |

| Methanol | CH₃OH |

| 4-pyridinecarboxaldehyde | C₆H₅NO |

| Nicotinamide | C₆H₆N₂O |

| Acetonitrile | CH₃CN |

| 4,4′-diaminodiphenylmethane | C₁₃H₁₄N₂ |

| 4,4′-diaminodiphenylethane | C₁₄H₁₆N₂ |

| Phenanthroline | C₁₂H₈N₂ |

| Pyridine-2-carboxaldehyde isonicotinoyl hydrazone | C₁₂H₁₀N₄O |

| 4,4'-bipyridine | C₁₀H₈N₂ |

| Cadmium(II) nitrate | Cd(NO₃)₂ |

| Sodium azide | NaN₃ |

| Cyanoacetic acid | C₃H₃NO₂ |

| Piperidine | C₅H₁₁N |

| Zinc carbonate | ZnCO₃ |

| Zinc oxide | ZnO |

| Carbon dioxide | CO₂ |

| Hydrofluoric acid | HF |

| Silicon dioxide | SiO₂ |

| Silicon tetrafluoride | SiF₄ |

| Sulfurous acid | H₂SO₃ |

| Phosphorus trihydride (Phosphine) | PH₃ |

| Vanadium(III) bromide | VBr₃ |

| Sodium perchlorate | NaClO₄ |

| N,N-dimethylselenourea | C₃H₈N₂Se |

| Sodium citrate | Na₃C₆H₅O₇ |

| 2,2'-biimidazole | C₆H₆N₄ |

| 1,10-phenanthroline (B135089) | C₁₂H₈N₂ |

| Ruhemann's purple | C₁₈H₉NO₄ |

| Zinc chloride | ZnCl₂ |

| Chloroform | CHCl₃ |

| 1,2-bis(1-(pyridin-3-yl)ethylidene)hydrazine | C₁₄H₁₄N₄ |

| 4-methoxybenzoyltrifluoroacetone | C₁₁H₉F₃O₃ |

| 1-tetrazole-4-imidazole-benzene | C₁₀H₈N₆ |

| N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-2-phenylthio)ethan-1-amine | C₂₃H₃₁N₅S |

| Dicyanamide | C₂N₃⁻ |

| 4'-(1H-1,2,4-triazole-1-yl)-[1,1'-biphenyl]-4-carboxylic acid | C₁₅H₁₁N₃O₂ |

| L-lysine | C₆H₁₄N₂O₂ |

Crystallographic Analysis and Advanced Structural Elucidation

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction (SCXRD) stands as a cornerstone technique for the precise determination of the three-dimensional atomic arrangement within crystalline solids. For cadmium diperchlorate complexes, SCXRD analysis provides invaluable insights into their molecular structure, coordination environment, and the subtle forces that govern their crystal packing.

Determination of Coordination Geometry around Cadmium(II) Centers

The cadmium(II) ion, with its d¹⁰ electron configuration, exhibits remarkable flexibility in its coordination geometry, commonly adopting coordination numbers ranging from four to eight. researchgate.net In its complexes with various ligands, the Cd²⁺ center can display several geometries, including distorted octahedral, pentagonal pyramidal, and square pyramidal. researchgate.netacs.org

For instance, in a complex with pyridine (B92270) ligands, the central cadmium(II) atom is coordinated by four nitrogen atoms from the pyridine rings and two oxygen atoms from two perchlorate (B79767) counter-ions, resulting in a slightly distorted octahedral geometry. asianpubs.org The four nitrogen atoms occupy the equatorial positions, while the two oxygen atoms are in the axial positions. asianpubs.org Similarly, in a one-dimensional coordination polymer with 4,4'-bipyridine (B149096), the Cd²⁺ ions also adopt an octahedral coordination sphere. mdpi.com In another case involving a tetradentate N3S-donor ligand and dicyanamide, the cadmium center exhibits a distorted octahedral geometry with an N5S coordination environment. core.ac.ukcore.ac.uk

The coordination environment can be influenced by the solvent used during synthesis. For example, with nicotinamide (B372718), a polymeric structure with an octahedral cadmium(II) geometry is formed in ethanol (B145695), while a monomeric compound, also with an octahedral geometry, is obtained from a water/ethanol mixture. mdpi.com The versatility of cadmium's coordination sphere allows for the formation of a wide array of complex architectures.

Ligand Binding Modes and Conformations within Cadmium Complexes

For example, in a complex with 4,4'-bipyridine, the ligand acts as a linear bridge, connecting Cd²⁺ ions into linear chains. mdpi.com This same complex also features terminally monodentate-bound 4,4'-bipyridine ligands. mdpi.com The conformation of the ligands themselves can also vary. In a series of cadmium(II) perchlorate coordination polymers with dipyridyladipoamide ligands, the conformation of the ligand isomers (AAAtrans, GAGtrans, and AGAtrans) directs the final structural type of the coordination polymer. rsc.org

Hexamethylenetetramine (HMTA) is another ligand that demonstrates versatile binding modes, coordinating to cadmium as a monodentate or bridging ligand. researchgate.net The structural rigidity and bridging capabilities of HMTA contribute significantly to the stabilization and formation of extended coordination networks. researchgate.net In a complex with N,N'-2,6-bis(4-pyridylmethyl) pyridine dicarboxamide, the ligand's flexibility allows for the formation of both one- and two-dimensional coordination polymers. scientific.net

Analysis of Perchlorate Anion Coordination Modes (e.g., Bidentate Coordination)

The perchlorate anion (ClO₄⁻), often considered a weakly coordinating anion, can play a significant role in the structure of cadmium complexes. It can exist as a non-coordinating counter-ion, or it can directly coordinate to the cadmium(II) center.

In some instances, the perchlorate groups act as bidentate ligands. cdnsciencepub.com For example, in a triphenylphosphine (B44618) complex, infrared spectroscopy data indicated that the perchlorate groups are bidentate, leading to an octahedrally coordinated cadmium center. cdnsciencepub.com In another complex, the perchlorate anions are directly coordinated to the Cd(II) atom through two of their oxygen atoms. asianpubs.org

However, in many other cadmium perchlorate complexes, the perchlorate anions remain uncoordinated, serving to balance the charge of the cationic complex. mdpi.commdpi.comiucr.org In these cases, they are often involved in hydrogen bonding interactions, which help to stabilize the crystal structure. researchgate.netiucr.org

Characterization of Intermolecular Interactions and Crystal Packing Architectures (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of this compound complexes is heavily influenced by a variety of non-covalent intermolecular interactions. These interactions, including hydrogen bonding and π-π stacking, play a crucial role in the assembly and stabilization of the crystal lattice.

Hydrogen bonding is a prevalent feature in these complexes. For example, in a complex involving 2,2'-dipyridylamine (B127440) and ferrocenecarboxylic acid, extensive intermolecular hydrogen bonding between coordinated water molecules and perchlorate anions creates a three-dimensional supramolecular network. researchgate.net Similarly, in a layered coordination polymer, O—H⋯O and O—H⋯N hydrogen bonds consolidate the layered structure. iucr.org Water molecules, when present, often participate in intricate hydrogen-bonding networks, sometimes forming ordered chains or clusters that are stabilized by perchlorate anions. nih.gov

In addition to hydrogen bonding, π-π stacking interactions can occur between aromatic rings of the ligands, further contributing to the stability of the crystal packing. researchgate.net Hirshfeld surface analysis is a useful tool for visualizing and quantifying these weak intermolecular interactions. core.ac.ukcore.ac.uk

Structural Diversity of Polymeric Architectures (One-, Two-, and Three-Dimensional Coordination Polymers)

The ability of cadmium(II) to adopt various coordination geometries, combined with the use of bridging ligands, leads to the formation of coordination polymers with diverse dimensionalities. These can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks.

One-dimensional coordination polymers are commonly observed. For instance, the reaction of cadmium perchlorate with 4,4'-bipyridine can yield a 1D coordination polymer with a "molecular antenna" structure. mdpi.com Similarly, a complex with N,N'-di(2-pyridyl)adipoamide forms 1D zigzag chains. rsc.org

Two-dimensional architectures are also prevalent. A cadmium complex with N,N'-2,6-bis(4-pyridylmethyl) pyridine dicarboxamide forms a 2D coordination polymer. scientific.net Another example is a layered coordination polymer built from 4⁴ nets where cadmium ions are linked by bifunctional ligands. iucr.org

Three-dimensional structures can arise from the interconnection of lower-dimensional motifs. For example, a complex with N,N'-di(4-pyridyl)adipoamide exhibits a rare 3D entanglement resulting from the parallel polycatenation of 3-fold interpenetrated square layers. rsc.org The choice of ligand and reaction conditions can be tuned to direct the synthesis towards a desired dimensionality.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Phase Identification

Powder X-ray diffraction (PXRD) is an essential analytical technique used to characterize the bulk purity and crystalline phase of synthesized materials. While SCXRD provides the detailed structure of a single crystal, PXRD confirms that the bulk sample has the same crystalline phase as the single crystal used for structural determination. mdpi.com

The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). By comparing the experimental PXRD pattern of a synthesized cadmium perchlorate complex with a pattern calculated from the SCXRD data, the phase purity of the bulk material can be verified. researchgate.netmdpi.com This is crucial for ensuring that the properties measured for the bulk material are representative of the determined crystal structure.

PXRD is also used to identify the crystalline phases present in a sample. For instance, standard X-ray diffraction powder patterns have been reported for cadmium perchlorate hexahydrate, which can be used as a reference for phase identification. unt.edu In the study of a morpholium cadmium aceto-perchlorate single crystal, PXRD was used to identify the various planes of reflection. ijera.com

Spectroscopic Characterization of Cadmium Perchlorate Systems

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental tool for probing the structure of cadmium perchlorate (B79767) systems, primarily by identifying the vibrational modes of the perchlorate anion and associated ligands. creative-biostructure.commdpi.com This technique is particularly effective in determining whether the perchlorate ion is coordinated to the cadmium center or exists as a free, uncoordinated counter-ion. mdpi.comnih.gov

The perchlorate ion (ClO₄⁻) belongs to the Td point group and exhibits four fundamental vibrational modes, of which only two (ν₃ and ν₄) are infrared active. However, upon coordination to a metal ion like cadmium(II), its symmetry is lowered, leading to the appearance of previously IR-inactive modes (ν₁ and ν₂) and the splitting of degenerate modes (ν₃ and ν₄).

Uncoordinated Perchlorate: In complexes where the perchlorate ion is not directly bonded to the cadmium ion, it retains its tetrahedral symmetry. This results in characteristic absorption bands, typically a strong, broad band (ν₃) around 1100 cm⁻¹ and a medium band (ν₄) near 620 cm⁻¹. For instance, in the complex {Cd(nia)₄₂}n, intensive bands related to the uncoordinated perchlorate ion were observed at 1143 cm⁻¹, 1113 cm⁻¹, and 1086 cm⁻¹, with a weaker band at 940 cm⁻¹. mdpi.com

Coordinated Perchlorate: When the perchlorate ion acts as a ligand (either monodentate or bidentate), its symmetry is reduced. This change is clearly visible in the IR spectrum. The strong ν₃ band often splits into two or more distinct bands. In the complex [Cd(LCX)(ClO₄)₂]∙2H₂O, the splitting of the band at 1095 cm⁻¹ into two medium bands at 1111 and 1062 cm⁻¹ is attributed to coordinated perchlorate. nih.gov Similarly, for Cd(ClO₄)₂(PPh₃)₂, bands observed at 1165, 1120, 998, and 888 cm⁻¹ indicate that the perchlorate groups act as bidentate ligands. cdnsciencepub.com

Ligand Vibrations: FTIR is also crucial for identifying functional groups within the organic ligands complexed with cadmium. For example, in a cadmium perchlorate complex with hexamethylenetetramine (HMTA), characteristic C-N stretching bands are analyzed. researchgate.net In a complex with 2-methylmercaptobenzohydroxamic acid, shifts in the carbonyl stretching vibrations upon coordination to cadmium confirm the formation of the complex. mdpi.com

Table 1: Characteristic FTIR Vibrational Frequencies for Perchlorate in Cadmium Complexes This is an interactive data table. Click on the headers to sort.

| Vibrational Mode | Uncoordinated ClO₄⁻ (cm⁻¹) | Coordinated ClO₄⁻ (cm⁻¹) | Compound Example | Reference |

|---|---|---|---|---|

| ν₃ (asymmetric stretch) | ~1100 (broad) / 1143, 1113, 1086 | 1165, 1120, 998 / 1111, 1062 | {Cd(nia)₄₂}n / Cd(ClO₄)₂(PPh₃)₂ / [Cd(LCX)(ClO₄)₂]∙2H₂O | mdpi.comnih.govcdnsciencepub.com |

| ν₄ (asymmetric bend) | ~620 | 630, 618, 605 | Cd(ClO₄)₂(PPh₃)₂ | cdnsciencepub.com |

| ν₁ (symmetric stretch) | IR inactive / 940 (weak) | 888 | {Cd(nia)₄₂}n / Cd(ClO₄)₂(PPh₃)₂ | mdpi.comcdnsciencepub.com |

The confirmation of bonding between the cadmium ion and its ligands is achieved by observing shifts in the vibrational frequencies of both the anion and the organic ligands upon complexation.

The reduction of perchlorate symmetry from Td to C₃v (monodentate) or C₂v (bidentate) upon coordination is the most direct evidence of a Cd-O(ClO₃) bond. cdnsciencepub.com The splitting of the ν₃ and ν₄ bands and the activation of the ν₁ and ν₂ modes are definitive indicators of this interaction. nih.govcdnsciencepub.com In a study of a cadmium(II) complex with triphenylphosphine (B44618), the infrared spectrum confirmed that the perchlorate groups function as bidentate ligands, leading to an octahedrally coordinated cadmium center. cdnsciencepub.com Similarly, analysis of a cadmium perchlorate complex with hexamethylenetetramine (HMTA) confirmed the coordination geometry of the cadmium center and the role of HMTA as a ligand. biointerfaceresearch.comresearchgate.net

Identification of Characteristic Vibrational Modes and Functional Groups

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P, ¹¹³Cd, ³⁵Cl)

NMR spectroscopy is a powerful technique for investigating the structure of cadmium perchlorate systems in solution and the solid state. Various nuclei can be probed to gain a comprehensive understanding of the coordination environment.

¹¹³Cd NMR: Cadmium-113 is a spin I = 1/2 isotope with a high natural abundance (12.26%) and a wide chemical shift range (~900 ppm), making it an excellent probe for studying the metal's direct environment. dss.go.th The chemical shift of ¹¹³Cd is highly sensitive to the nature of the donor atoms in the primary coordination sphere. dss.go.th

The standard reference for ¹¹³Cd NMR is aqueous cadmium perchlorate, Cd(ClO₄)₂, which gives a sharp peak defined as 0 ppm. dss.go.th

Coordination to oxygen donor atoms (e.g., carboxyl groups) typically results in chemical shifts in the range of -50 to +100 ppm. dss.go.th

Coordination to nitrogen donor atoms deshields the nucleus, with shifts appearing between +40 and +300 ppm. dss.go.th

Coordination to sulfur donor atoms leads to significant deshielding, with chemical shifts from +400 to +800 ppm. dss.go.th

In complexes with phosphine (B1218219) telluride ligands, low-temperature ¹¹³Cd NMR spectra of the perchlorate complexes show a quintuplet, confirming a four-coordinate tetrahedral geometry around the cadmium center. tandfonline.com It has also been noted that non-coordinating anions like perchlorate have little effect on the ¹¹³Cd chemical shift in solution. rsc.org

³¹P NMR: This nucleus is used to study complexes containing phosphine ligands. For example, ³¹P-{¹H} NMR spectroscopy was used to establish the formation of not only a 1:2 complex, Cd(ClO₄)₂(PPh₃)₂, but also 1:3 and 1:4 complexes in solution. cdnsciencepub.com

³⁵Cl NMR: Chlorine-35 is a quadrupolar nucleus that can provide information about the symmetry of the perchlorate ion's environment. huji.ac.il Solid-state ³⁵Cl magic-angle spinning (MAS) NMR has been used to determine quadrupole coupling constants and isotropic chemical shifts for a series of inorganic perchlorates, including cadmium perchlorate. nih.gov Such studies can identify the number of distinct perchlorate sites within a crystal structure and can be used to distinguish between anhydrous and hydrated forms. nih.gov In solution, ³⁵Cl NMR data can indicate whether the perchlorate anion is coordinated to a metal at low temperatures. researchgate.net

¹H and ¹³C NMR: These techniques are primarily used to characterize the organic ligands bound to the cadmium ion. Shifts in the proton and carbon signals upon complexation can provide secondary evidence of metal-ligand bond formation. nih.govhuji.ac.il

Table 2: Selected NMR Data for Cadmium Perchlorate Systems This is an interactive data table. Click on the headers to sort.

| Nucleus | Type of Information | Typical Chemical Shift Range / Value | Compound System | Reference |

|---|---|---|---|---|

| ¹¹³Cd | Reference Standard | 0 ppm | Aqueous Cd(ClO₄)₂ | dss.go.th |

| ¹¹³Cd | Coordination Sphere | -50 to +100 ppm (O-donors) | Cd-NOM complexes | dss.go.th |

| ¹¹³Cd | Coordination Sphere | +40 to +300 ppm (N-donors) | General | dss.go.th |

| ¹¹³Cd | Coordination Sphere | +400 to +800 ppm (S-donors) | General | dss.go.th |

| ³¹P | Complex Stoichiometry | Varies with complex | Cd(ClO₄)₂(PPh₃)ₓ complexes | cdnsciencepub.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Since the cadmium(II) ion has a completely filled d¹⁰ electronic configuration, d-d electronic transitions, which are common for transition metals, are not expected. nih.gov Consequently, the UV-Vis spectra of cadmium perchlorate complexes are typically dominated by charge-transfer bands and intraligand transitions. nih.govnih.gov

Adding cadmium perchlorate to a solution of a ligand can cause significant changes in the ligand's absorption spectrum, which allows for the study of complex formation and stoichiometry in solution. researchgate.net In a study of a mixed-ligand cadmium complex containing ferrocenecarboxylic acid, the UV-Vis spectrum showed absorption bands corresponding to the electronic transitions within the ferrocenyl and 2,2'-dipyridylamine (B127440) ligands. nih.gov

Luminescence and Electrochemical Properties of Cadmium Perchlorate Complexes

The d¹⁰ configuration of Cd(II) makes it an attractive metal center for constructing luminescent materials, as quenching via d-d energy levels is absent. The luminescence of cadmium perchlorate complexes is therefore highly dependent on the nature of the coordinated organic ligands.

Luminescence Properties: Many cadmium complexes containing organic chromophoric ligands exhibit fluorescence or phosphorescence, which typically originates from intraligand (π-π*) or ligand-to-metal charge transfer (LMCT) excited states.

A cadmium perchlorate complex with 2-methylmercaptobenzohydroxamic acid was found to be luminescent. mdpi.com

A mixed-ligand complex, {[Cd(FcCOO)₂(dpyam)(H₂O)][Cd(dpyam)₂(H₂O)₂]·(ClO₄)₂·CH₃OH}, exhibits a high-energy intraligand fluorescence emission. nih.gov

Cadmium(II) complexes with nicotinamide (B372718) and non-coordinating perchlorate anions have shown promising luminescence properties. mdpi.com

The luminescent properties of various other cadmium complexes involving ligands like 1,3-bis(1,2,4-triazol-1-yl)propane and (1,10-phenanthroline)bis(4-formylbenzoate) have also been investigated. biointerfaceresearch.com

Electrochemical Properties: Cadmium perchlorate is used in electrochemical studies, partly due to its ability to facilitate electron transfer processes. chemimpex.com The electrochemical behavior of its complexes is often studied using techniques like cyclic voltammetry.

The redox properties of these complexes are generally centered on the ligand or another redox-active metal incorporated into the ligand.

In the electrochemical analysis of a cadmium complex with a ferrocene-based ligand, cyclic voltammetry showed that the redox potential of the ferrocene (B1249389) unit shifted upon coordination to the cadmium ion, confirming the formation of the coordination complex. nih.gov

Other studies have recorded the cyclic voltammograms of cadmium(II) complexes in solvents like dimethyl sulfoxide, using a supporting electrolyte such as sodium perchlorate. iau.ir

Thermal Behavior and Decomposition Mechanisms

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG)

Thermogravimetric Analysis (TGA) and its derivative (DTG) are instrumental in understanding the thermal decomposition of cadmium perchlorate (B79767) compounds. TGA records the change in mass of a sample as a function of temperature, while DTG plots the rate of mass change, allowing for the clear identification of distinct decomposition steps. For cadmium perchlorate complexes, such as those involving hexamethylenetetramine (HMTA), TGA reveals a multi-stage decomposition process. biointerfaceresearch.comresearchgate.net

The analysis of a cadmium perchlorate-HMTA complex, specifically Cd(HMTA)₂(H₂O)₄₂·2H₂O, showed a decomposition pathway that begins with dehydration and proceeds through the loss of ligands, culminating in the breakdown of the perchlorate anion to form a stable residue. biointerfaceresearch.com The final product of the thermal decomposition at higher temperatures is typically a highly stable residue identified as cadmium oxide (CdO). biointerfaceresearch.comresearchgate.netresearchgate.netresearchgate.net

The initial mass loss observed in the TGA of hydrated cadmium perchlorate compounds corresponds to the removal of water molecules. This dehydration can occur in one or more steps, depending on whether the water molecules are part of the crystal lattice or directly coordinated to the cadmium ion. researchgate.netnih.gov

For instance, in the complex [{Cd(H₂O)(dien)}₂{Fe(CN)₆}]·4H₂O, the dehydration of coordinated and crystalline water is observed as a one-step process, with a corresponding minimum on the DTA curve at 92°C. tandfonline.com In studies of various perchlorate salts, DSC results show that the bond energies of H₂O molecules differ for each cation and hydration state, which influences the dehydration temperatures. nih.gov The initial weight loss corresponding to dehydration for cadmium perchlorate complexes is often observed in the temperature range of approximately 50–150°C. researchgate.netresearchgate.netresearchgate.net

Following dehydration, the TGA and DTG curves of cadmium perchlorate and its complexes reveal a series of subsequent decomposition stages. researchgate.netresearchgate.netresearchgate.net For complexes with organic ligands like HMTA, the next stage involves the breakdown and release of these ligands, which typically occurs between 200°C and 400°C. researchgate.netresearchgate.net

The final and most energetic stage is the decomposition of the perchlorate anions. This breakdown occurs at higher temperatures, generally in the range of 400°C to 600°C, and involves the release of oxygen and chlorine-containing gases. researchgate.netresearchgate.net The process culminates in the formation of a stable metal oxide residue, usually cadmium oxide (CdO), around 600–800°C. researchgate.netresearchgate.net

A representative multi-step decomposition pathway for a cadmium perchlorate complex is summarized in the table below.

| Decomposition Stage | Temperature Range (°C) | Description |

| Dehydration | ~50 - 150 | Loss of lattice and/or coordinated water molecules. researchgate.netresearchgate.netresearchgate.net |

| Ligand Decomposition | ~200 - 400 | Breakdown of organic ligands (e.g., HMTA), releasing volatile fragments. researchgate.netresearchgate.net |

| Perchlorate Decomposition | ~400 - 600 | Decomposition of perchlorate anions (ClO₄⁻), releasing oxygen. researchgate.netresearchgate.netresearchgate.net |

| Residue Formation | ~600 - 800 | Formation of a stable cadmium oxide (CdO) residue. researchgate.netresearchgate.net |

Quantification of Dehydration Processes

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) measure the difference in heat flow between a sample and a reference as a function of temperature. longdom.org These techniques identify thermal transitions such as phase changes and decomposition, which appear as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks in the thermogram. researchgate.netdtic.mil

For cadmium perchlorate compounds, DSC/DTA curves complement TGA data by revealing the energetic nature of each decomposition step. researchgate.net

Dehydration : The loss of water is typically observed as an endothermic peak. researchgate.netresearchgate.net In the complex [{Cd(H₂O)(dien)}₂{Fe(CN)₆}]·4H₂O, a DTA minimum at 92°C corresponds to this process. tandfonline.com

Ligand Decomposition : The breakdown of organic ligands can be associated with exothermic peaks, indicating oxidative degradation. researchgate.net

Perchlorate Decomposition : The decomposition of perchlorate anions is a significant exothermic event, reflecting the strong oxidizing nature of the perchlorate ion. researchgate.netresearchgate.net

DSC analysis of various perchlorates has shown that the temperatures of these thermal events are dependent on the specific cation present. nih.gov For a cadmium perchlorate-HMTA complex, the decomposition process involves distinct endothermic and exothermic events that correspond to ligand breakdown and perchlorate decomposition. researchgate.net

Kinetic Studies of Thermal Decomposition Processes

Kinetic analysis of thermal decomposition data provides quantitative information about the reaction mechanism and parameters such as activation energy (Ea) and the pre-exponential factor. tandfonline.combu.edu.eg For cadmium perchlorate, these studies are often performed on isothermal or non-isothermal TGA data. biointerfaceresearch.com

Model-fitting methods involve fitting different solid-state reaction models to the experimental data to determine the most probable reaction mechanism. tandfonline.comtandfonline.com These kinetic models (e.g., Avrami-Erofeev, power law, contracting geometry) describe the reaction mathematically. mdpi.com

For a cadmium perchlorate-HMTA complex, kinetic analysis of isothermal TG data was performed using model-fitting approaches to examine the thermal decomposition. biointerfaceresearch.comresearchgate.net Similarly, the kinetics of the thermal decomposition of ammonium (B1175870) perchlorate catalyzed by cadmium-containing nanoparticles have been investigated using model-fitting approaches applied to isothermal TG data. tandfonline.comtandfonline.com This method can, however, lead to variations in calculated activation energy if the process is multi-stepped. researchgate.net

Isoconversional methods, also known as model-free methods, are widely used to determine the activation energy of a thermal decomposition process without assuming a specific reaction model. bu.edu.egacs.org This approach relies on the principle that the reaction rate at a constant extent of conversion is only a function of temperature. bu.edu.eg It allows for the calculation of activation energy as it changes with the extent of conversion (α), providing insight into complex, multi-step reactions. biointerfaceresearch.comresearchgate.net

The kinetics of the thermal decomposition of cadmium perchlorate complexes have been investigated using model-free isoconversional methods applied to isothermal TG data. biointerfaceresearch.comresearchgate.netresearchgate.netacs.org This approach is considered reliable for obtaining consistent kinetic information, especially for complex processes like the decomposition of energetic materials. tandfonline.com

Determination of Activation Energies for Thermal Events

The activation energy (Ea) is a crucial kinetic parameter that quantifies the minimum energy required for a chemical reaction to occur. In the context of thermal decomposition, it provides insight into the stability of a compound. For cadmium perchlorate complexes, kinetic analyses of thermogravimetric (TG) data are employed to determine these values.

Research on the thermal decomposition of a cadmium perchlorate complex with hexamethylenetetramine (HMTA), specifically Cd(HMTA)₂(H₂O)₄₂·2H₂O, has utilized model-free isoconversional and model-fitting kinetic methodologies applied to isothermal TG data. biointerfaceresearch.com This approach allows for the estimation of activation energy as a function of the extent of conversion (α). biointerfaceresearch.com Studies have shown that for this cadmium complex, the activation energy values differ for different values of α, indicating a complex, multi-step decomposition process. biointerfaceresearch.com

While specific activation energy values for each decomposition step of cadmium diperchlorate are not always detailed in the literature, the methodologies for their determination are well-established. For instance, in a study of a related cobalt perchlorate complex, the activation energy for explosion was determined to be 33.1 kJ mol⁻¹. The kinetic analysis of the isothermal decomposition of related transition metal perchlorate complexes provides essential data for understanding their thermal stability. acs.org The ignition delays and activation energies are found to decrease when certain nanoparticles are incorporated, indicating catalytic activity. tandfonline.com

| Compound/Mixture | Thermal Event | Activation Energy (Ea) | Method |

| Cd(HMTA)₂(H₂O)₄₂·2H₂O | Isothermal Decomposition | Varies with extent of conversion (α) | Isoconversional Method |

| Co(H₂O)₆₂·(HMTA)₂·2H₂O | Explosion | 33.1 kJ mol⁻¹ | Arrhenius Equation |

This table presents available data on the activation energies of thermal events for a cadmium perchlorate complex and a related cobalt compound to illustrate the kinetic parameters studied.

Structure-Property Relationships: Influence of Coordination Bonds and Crystal Packing on Thermal Stability

The thermal stability of this compound and its coordination complexes is intrinsically linked to their molecular and crystal structures. Key factors include the strength of the coordination bonds and the efficiency of the crystal packing.

The coordination environment around the cadmium(II) ion plays a pivotal role in determining the thermal stability of the complex. In complexes of cadmium perchlorate, the Cd(II) ion is often coordinated by nitrogen and oxygen atoms from various ligands. biointerfaceresearch.comjchemlett.com The strength of these Cd-N and Cd-O coordination bonds directly impacts the energy required to initiate decomposition. Stronger metal-ligand interactions result in higher thermal stability, meaning the complex will decompose at a higher temperature. researchgate.net For instance, in a cadmium(II) coordination polymer, the thermal stability was observed up to 250 °C, after which the decomposition of the ligands occurred. rsc.orgscispace.com

The perchlorate anion itself is a strong oxidizing agent, which significantly influences the thermal decomposition process. researchgate.net Its presence can facilitate the decomposition of organic ligands at lower temperatures than might be expected otherwise. researchgate.net The decomposition of the perchlorate anions typically occurs at higher temperatures, often leading to exothermic events and the final formation of a stable residue, such as cadmium oxide. biointerfaceresearch.comresearchgate.net The nature of the anion has a clear impact; for example, the decomposition of perchlorates is often accompanied by a more significant exothermic effect compared to corresponding nitrates. acs.org

Coordination Chemistry and Reaction Mechanisms

Ligand Exchange Reactions and Complex Formation Equilibria

Cadmium diperchlorate participates in a variety of ligand exchange reactions and complex formation equilibria in solution. The nature of the resulting complexes is highly dependent on the ligand, solvent, and reaction conditions.

Studies involving triphenylphosphine (B44618) (PPh₃) have shown that cadmium(II) perchlorate (B79767) forms 1:2 complexes, Cd(ClO₄)₂(PPh₃)₂. cdnsciencepub.com Evidence for the formation of 1:3 and 1:4 complexes, such as [Cd(ClO₄)₂(PPh₃)₃] and [Cd(ClO₄)₂(PPh₃)₄], has been observed in solution using ³¹P-{¹H} NMR spectroscopy. cdnsciencepub.com These complexes undergo fast ligand exchange on the NMR timescale at ambient temperatures. cdnsciencepub.com

The complexation of cadmium(II) with biologically relevant ligands like L-cysteine and D-penicillamine has also been investigated. In aqueous solutions, the formation of various Cd(II)-ligand species is observed, with the equilibria being pH-dependent. nih.gov For instance, with cysteine, chemical exchange reactions with an intermediate rate on the NMR timescale lead to broad signals, suggesting the presence of multiple Cd(II)-species in equilibrium. nih.gov At higher cysteine concentrations, sharper NMR signals indicate the predominance of a single complex or faster ligand exchange. nih.gov

Furthermore, the formation equilibria of cadmium(II) complexes with tetrakis(4-sulfonatophenyl)porphyrin (H₂tpps⁴⁻) have been studied in sodium perchlorate solutions. acs.org Spectrophotometric and potentiometric titrations have confirmed the formation of Cd-Htpps³⁻ and Cd-tpps⁴⁻ species. acs.org The ionic strength of the medium, controlled by sodium perchlorate, influences these equilibria. acs.org

The following table summarizes the stability constants for the complexation of cadmium perchlorate with various ligands in acetonitrile (B52724).

Table 1: Stability Constants of Cadmium Perchlorate Complexes in Acetonitrile

| Ligand | Stoichiometry (Metal:Ligand) | logβ |

|---|---|---|

| Ligand 1 | 1:1 | 4.5 |

| Ligand 2 | 1:1 | 5.2 |

| Ligand 3 | 1:2 | 8.9 |

Data derived from UV absorption spectra on complexation of cadmium perchlorate. researchgate.net

Redox Chemistry of the Perchlorate Anion within Coordination Environments

The perchlorate anion (ClO₄⁻) is generally considered to be a very poor oxidizing agent from a kinetic standpoint, despite being thermodynamically a strong oxidant. ca.gov

In aqueous solutions, the perchlorate ion is kinetically stable and exhibits very slow reaction rates with most reducing agents. wikipedia.orgca.gov This high kinetic barrier is attributed to the difficulty in forming an activated complex that would facilitate electron transfer. wikipedia.org The central chlorine atom in the +7 oxidation state is sterically shielded by the four oxygen atoms, making it difficult for reducing agents to attack. clu-in.org

While the reduction of perchlorate has been observed with certain transition metal complexes, these reactions are typically sluggish. iapchem.org For instance, the reduction of perchlorate by Ti(III) in dilute solution has been studied, but the reaction is not facile. acs.org The high activation energy for the reduction of perchlorate means that it is often used as a non-interfering supporting electrolyte in electrochemical studies. wikipedia.org In the context of this compound coordination compounds, the perchlorate anion is generally considered redox-inactive under normal conditions, primarily serving a structural or charge-balancing role. rsc.org The stability of perchlorate in aqueous solutions is governed by kinetics rather than thermodynamics. ca.gov

Metal-Catalyzed Reduction Mechanisms of Perchlorate

The reduction of the perchlorate anion (ClO₄⁻) is a kinetically sluggish process despite being thermodynamically favorable. tandfonline.com The high activation energy barrier for the reduction of perchlorate is due to the symmetrical tetrahedral structure of the ion, where the central chlorine atom is sterically shielded by four oxygen atoms. clu-in.org However, certain metal cations and their complexes can act as catalysts, facilitating the reduction of perchlorate to less oxidized chlorine species, and ultimately to chloride (Cl⁻). wikipedia.org The mechanism of this catalysis often involves an inner-sphere electron transfer, where the perchlorate anion coordinates directly to the metal center, typically through one of its oxygen atoms, forming a transient complex that facilitates electron transfer and the breaking of the Cl-O bond. wikipedia.org

Several transition metals, including ruthenium (Ru), vanadium (V), molybdenum (Mo), chromium (Cr), and titanium (Ti), have been shown to reduce perchlorate in solution. wikipedia.org For instance, Ru(II) can reduce perchlorate to chlorate (B79027) (ClO₃⁻), while V(II), V(III), Mo(III), Cr(II), and Ti(III) are capable of reducing it all the way to chloride. wikipedia.org The effectiveness of these metal cations as reducing agents is linked to their ability to form a stable bridge with an oxygen atom of the perchlorate anion, thereby lowering the activation energy of the reduction reaction. wikipedia.org

In addition to simple metal cations, metal complexes, particularly those of rhenium (Re) and molybdenum (Mo), have been developed as highly efficient catalysts for perchlorate reduction under mild conditions. tandfonline.comwikipedia.org These catalysts often operate through a metal-oxo intermediate mechanism. wikipedia.org The catalytic cycle typically involves the transfer of an oxygen atom from the perchlorate to the metal center, followed by the reduction of the resulting metal-oxo species.

Research has also explored the use of bimetallic heterogeneous catalysts, such as those combining a primary catalyst like rhenium or molybdenum with a co-catalyst like palladium on a carbon support (e.g., Re-Pd/C or Mo-Pd/C), to enhance catalytic activity and stability. escholarship.orgacs.org These systems have demonstrated high turnover frequencies for perchlorate reduction. escholarship.org The presence of certain multivalent metal ions, such as Ti⁴⁺, can also enhance the reduction of perchlorate by facilitating its accumulation at the surface of the catalytic medium. researchgate.net

While cadmium is a group 12 metal and its perchlorate salt, this compound, is known, detailed studies focusing specifically on the catalytic role of cadmium in the reduction of perchlorate are less common compared to the aforementioned transition metals. ca.gov However, the general principles of metal-catalyzed perchlorate reduction provide a framework for understanding how cadmium ions might interact with perchlorate. It has been noted that in some biological systems, the presence of cadmium can inhibit perchlorate reduction. dtic.mil In bioelectrochemical systems, cadmium can be reduced at the cathode, a process that can occur alongside perchlorate reduction. mdpi.com

The following tables summarize key findings and data related to metal-catalyzed perchlorate reduction.

Table 1: Metal Ions and Complexes in Perchlorate Reduction

| Metal/Complex | Role in Perchlorate Reduction | Product(s) | Reference |

|---|---|---|---|

| Ru(II) | Reduces perchlorate | ClO₃⁻ | wikipedia.org |

| V(II), V(III) | Reduces perchlorate | Cl⁻ | wikipedia.org |

| Mo(III) | Reduces perchlorate | Cl⁻ | wikipedia.org |

| Cr(II) | Reduces perchlorate | Cl⁻ | wikipedia.org |

| Ti(III) | Reduces perchlorate | Cl⁻ | wikipedia.org |

| Rhenium (Re) complexes | Catalyze reduction | Cl⁻ | tandfonline.comwikipedia.org |

| Molybdenum (Mo) complexes | Catalyze reduction | Cl⁻ | wikipedia.orgescholarship.org |

| Ti⁴⁺ | Enhances reduction at catalytic surface | - | researchgate.net |

Table 2: Performance of Selected Heterogeneous Catalysts for Perchlorate Reduction

| Catalyst | Key Findings | Turnover Frequency/Rate | Reference |

|---|---|---|---|

| Re(hoz)₂-Pd/C | Effective but has a short lifespan in oxidative environments. | - | escholarship.org |

| (L)MoOx-Pd/C (L = (NH₂)₂bpy) | Highest reported abiotic ClO₄⁻ reduction catalyst. | 165 h⁻¹ | escholarship.org |

| Re-Pd/C with [ReV(O)(MehozOMe)₂]⁺ | Stable reduction of multiple spikes of 10 mM ClO₄⁻. | - | acs.org |

| Re(VII)/Pd/C | Pseudo-first order rates linearly dependent on Re content. | 0.1-0.3 L h⁻¹ (g of cat.)⁻¹ for 5-9% Re | nih.gov |

| [Re(O)₂(DMAP)₄]Cl on Pd/C | Most active among a series of tested supported complexes. | k(Re) = 13.37 L/(h*g-Re) | illinois.edu |

Advanced Analytical and Characterization Techniques for Cadmium Perchlorate Systems

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This information is crucial for verifying the stoichiometry of newly synthesized cadmium perchlorate (B79767) complexes. By comparing the experimentally observed percentages with the calculated theoretical values, researchers can confirm the successful formation of the desired compound and its empirical formula.

For instance, in the characterization of a cadmium perchlorate complex with hexamethylenetetramine (HMTA), CHN analysis was employed to validate the composition of the synthesized complex, Cd(HMTA)₂(H₂O)₄₂·2H₂O. researchgate.netbiointerfaceresearch.com The observed elemental percentages were found to be in close agreement with the calculated values, confirming the stoichiometry of the complex. biointerfaceresearch.com

Table 1: Elemental Analysis Data for Cd(HMTA)₂(H₂O)₄₂·2H₂O biointerfaceresearch.com

| Element | Observed (%) | Calculated (%) |

| Nitrogen (N) | 15.88 | 16.0 |

| Carbon (C) | 20.33 | 20.57 |

| Hydrogen (H) | 5.96 | 5.14 |

Molar Conductance Measurements in Solution

Molar conductance measurements are utilized to determine the electrolytic nature of cadmium perchlorate complexes in various solvents. The magnitude of the molar conductance value indicates the degree of ionization of the complex in solution. This helps in distinguishing between electrolytes, which dissociate into ions, and non-electrolytes, which remain as neutral molecules.

Studies on cadmium(II) perchlorate complexes with ligands such as 1,2‐di(imino‐4′‐antipyrinyl)ethane (GA) have used molar conductance to classify the nature of the complexes. researchgate.net Measurements in solvents like DMF, methanol, and acetonitrile (B52724) for a cadmium perchlorate complex with GA indicated a 1:2 electrolytic nature. researchgate.net Similarly, triphenylphosphine (B44618) complexes of cadmium(II) perchlorate showed slight ionization in dichloromethane, with molar conductance values of 5 ohm⁻¹ cm² mol⁻¹. cdnsciencepub.com

Table 2: Molar Conductance of Cadmium(II) Complexes

| Complex | Solvent | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature | Reference |

| Cd(GA)₂ | DMF | - | 1:2 Electrolyte | researchgate.net |

| Cd(GA)₂ | Methanol | - | 1:2 Electrolyte | researchgate.net |

| Cd(GA)₂ | Acetonitrile | - | 1:2 Electrolyte | researchgate.net |

| Cd(ClO₄)₂(PPh₃)₂ | Dichloromethane | 5 | Slight Ionization | cdnsciencepub.com |

Electron Microscopy (Transmission Electron Microscopy (TEM), Field Emission Scanning Electron Microscopy (FE-SEM)) for Nanostructure Analysis

Electron microscopy techniques are indispensable for visualizing the morphology and structure of materials at the nanoscale. Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of a sample, while Field Emission Scanning Electron Microscopy (FE-SEM) offers detailed surface topography.

These techniques have been instrumental in the analysis of nanostructures involving cadmium. For example, in the study of RNA-templated colloidal CdS nanostructures synthesized using cadmium perchlorate, TEM and FE-SEM were used to characterize the size, shape, and self-assembly of the nanoparticles. acs.org TEM images revealed the formation of spherical CdS particles and their size distribution, while FE-SEM was used to examine the surface morphology of the resulting nanostructures. acs.org Similarly, the synthesis of cadmium cobaltite (B72492) nanoparticles has been characterized using FE-SEM and TEM to determine their spherical shape and average particle size. researchgate.net In other studies, FESEM and TEM have been used to characterize the nanofiber-like structure of raw sepiolite (B1149698) and the morphology of resulting nanocomposites. mdpi.com

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS)) for Ion Detection

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules, including metal-ligand complexes.

ESI-MS has been effectively used for the detection of cadmium ions and their complexes. For instance, it has been employed to detect the complexation of cadmium ions with guanine (B1146940) bases, providing insights into the interactions between cadmium and nucleotides. nih.gov The technique has also been central to the development of methods for detecting perchlorate in various matrices. By forming an ion-pair between perchlorate and a cationic surfactant, ESI-MS can selectively detect the resulting complex. clu-in.orgnih.gov This approach has been used for the trace-level determination of perchlorate in drinking water. clu-in.orgnih.gov Furthermore, ion chromatography coupled with ESI-MS (IC-MS) is a recognized method for the sensitive and selective quantification of perchlorate in environmental and food samples. lcms.czfda.gov

Capillary Electrophoresis (CE) for Ion Separation and Detection

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It is a valuable tool for the analysis of inorganic ions, offering advantages such as high efficiency, short analysis times, and small sample volume requirements.

CE has been successfully applied to the separation and determination of various ions, including the perchlorate anion. nih.govsemanticscholar.org Different modes of CE, such as capillary zone electrophoresis (CZE), can be used for the analysis of water-soluble ionic compounds. researchgate.net For the determination of trace levels of perchlorate in drinking water, a method combining isotachophoresis with CZE and conductivity detection has been developed. nih.gov This approach allows for the preconcentration of the analyte and the elimination of interfering ions. The versatility of CE also allows for the simultaneous separation of both cations and anions by employing specific strategies like using complexing agents or dual detectors. researchgate.net

Theoretical and Computational Investigations of Cadmium Perchlorate Compounds

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net This theory is instrumental in predicting molecular properties by calculating the electron density distribution. For cadmium perchlorate (B79767) compounds, DFT is used to systematically explore their electronic and geometric properties. researchgate.net

Researchers employ various exchange-correlation functionals and basis sets within the DFT framework to ensure the accurate characterization of the electronic structure. Key parameters derived from these calculations include the analysis of molecular orbitals, electron density distribution, and the nature of bonding interactions. researchgate.net These theoretical models are often validated by comparing computed structural parameters with experimental data obtained from X-ray crystallography. researchgate.netresearchgate.net

In studies of cadmium(II) complexes, DFT calculations have been used to analyze Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding molecular reactivity and stability. researchgate.net For instance, in a cadmium complex featuring mixed ligands including perchlorate, time-dependent DFT (TD-DFT) calculations revealed that the observed photoluminescence originates from a ligand-to-ligand charge transfer (LLCT), specifically from the HOMO of the perchlorate anions to the LUMO of a 4,4'-bipyridine (B149096) ligand. nih.gov Gaussian 03 calculations have also been used to explain differences in the rates and quantum yields of photoisomerization in cadmium(II) complexes containing (arylazo)imidazole ligands and perchlorate counter-ions. acs.org

| Complex Type | Calculated Property | Finding/Value | Significance |

|---|---|---|---|

| Cadmium Perchlorate with Mixed Ligands | HOMO-LUMO Energy Gap | 3.25 eV (Optical Band Gap) nih.gov | Indicates semiconductive properties and influences photoluminescence. nih.gov |

| Cadmium(II) Chloro Complex | Cd-Cl Bond Lengths | Calculated: 2.54-2.57 Å vs. Experimental: 2.42-2.49 Å csic.es | Validates the computational model by comparison with experimental data. csic.es |

| Cadmium(II) Iodo Complex | Activation Energy (Ea) for cis-to-trans isomerization | Calculated to understand thermal isomerization process acs.org | Explains the kinetics of photochromic behavior. acs.org |

Computational Studies on Coordination Geometries and Energies

For cadmium perchlorate complexes, the coordination geometry is highly dependent on the ligands involved and the solvent used during synthesis. mdpi.com A common geometry observed is octahedral. mdpi.combiointerfaceresearch.com For example, in the complex Cd(HMTA)2(H2O)42·2H2O, the cadmium ion is six-fold coordinated by four oxygen atoms from water molecules and two nitrogen atoms from two hexamethylenetetramine (HMTA) moieties, resulting in a distorted octahedral geometry. biointerfaceresearch.com Similarly, cadmium(II) complexes with nicotinamide (B372718) and non-coordinating perchlorate anions also adopt an octahedral geometry. mdpi.com Computational analysis helps to determine the precise bond lengths and angles in these structures, which are then often compared with experimental X-ray diffraction data for validation. researchgate.netbiointerfaceresearch.com

The solvent can play a crucial role in determining the final structure. A study on cadmium(II) perchlorate with nicotinamide showed that a polymeric chain with octahedral cadmium(II) is formed from an ethanol (B145695) solution, whereas a monomeric complex, also with octahedral geometry, is obtained from a water/ethanol mixture. mdpi.com Computational investigations of cadmium-binding proteins also rely on analyzing coordination distances and angles to predict binding patterns and chelation loops. nih.gov

| Compound/Complex | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) |

|---|---|---|---|

| Cd(HMTA)2(H2O)42·2H2O biointerfaceresearch.com | Distorted Octahedral | Cd-O: 2.286 - 2.291 Cd-N: 2.396 | Data not specified |

| {Cd(nia)42}n mdpi.com | Octahedral | Data not specified | O1–Cd1–O1ii: 180 |

| Cd(H2O)3(nia)32·nia mdpi.com | Octahedral (mer-isomer) | Data not specified | Data not specified |

| Cd(C15H18N2)2(H2O)22·... nih.gov | trans-CdO2N4 Octahedral | Mean Cd-O: 2.327 Mean Cd-N: 2.341 | Angular Variance: 2.53 - 10.57 |

Mechanistic Modeling of Synthesis and Decomposition Reactions

Mechanistic modeling provides a step-by-step understanding of how chemical reactions, such as synthesis and decomposition, occur. For cadmium perchlorate compounds, these models are crucial for predicting reaction pathways, identifying intermediate species, and determining rate-limiting steps.

Synthesis: The synthesis of cadmium perchlorate complexes typically involves the reaction of a cadmium salt with a ligand in a suitable solvent. biointerfaceresearch.comresearchgate.net For example, Cd(ClO4)2·6H2O is first prepared from cadmium carbonate and perchloric acid, then reacted with a ligand like HMTA in an aqueous solution. biointerfaceresearch.com While often described experimentally, computational modeling can simulate the coordination process, ligand exchange, and solvent effects to provide a more profound understanding of the complex formation mechanism.

Decomposition: The thermal decomposition of cadmium perchlorate and its complexes is a key area of study, often investigated experimentally using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). biointerfaceresearch.comresearchgate.net These studies show that decomposition often occurs in multiple steps, typically involving dehydration, ligand breakdown, and finally, perchlorate decomposition to yield cadmium oxide (CdO) as a stable residue. biointerfaceresearch.comresearchgate.netresearchgate.net

Computational modeling complements these experimental results. For instance, kinetic analysis of isothermal TGA data using model-free and model-fitting methods can elucidate the kinetics of the decomposition. biointerfaceresearch.com Although detailed DFT studies on the specific decomposition pathways of cadmium perchlorate are not widely published, research on analogous compounds like ammonium (B1175870) perchlorate (AP) demonstrates the power of this approach. DFT has been used to investigate the decomposition of AP on catalyst surfaces, detailing reaction pathways, identifying intermediates like ClO3⁻ and ClO2⁻, and calculating the activation energies for each step. mdpi.com Similar computational strategies could be applied to model the complex decomposition of cadmium perchlorate, which involves ligand elimination followed by the redox reactions of the perchlorate anion. nih.gov

| Complex Type | Temperature Range (°C) | Process | Methodology |

|---|---|---|---|

| Cadmium Perchlorate-HMTA Complex researchgate.net | ~100–150 | Dehydration (Loss of H2O) | Experimental (TGA/DSC) |

| Cadmium Perchlorate-HMTA Complex researchgate.net | ~200–400 | Ligand (HMTA) breakdown | Experimental (TGA/DSC) |

| Cadmium Perchlorate-HMTA Complex researchgate.netresearchgate.net | ~400–600 | Perchlorate decomposition and formation of CdO | Experimental (TGA/DSC) |

| Ammonium Perchlorate (AP) on N-Gr mdpi.com | N/A (Computational) | Decomposition of HClO4 → ClO3⁻ → ClO2⁻ → ClO⁻ → Cl⁻ | Theoretical (DFT) |

| Ammonium Perchlorate (AP) on N-Gr mdpi.com | N/A (Computational) | Rate-determining step: ClO2⁻ deoxygenation (Activation Energy: 1.049 eV) | Theoretical (DFT) |

Research Applications and Future Directions in Materials Science

Cadmium Perchlorate (B79767) as a Precursor for Cadmium Oxide Nanomaterial Synthesis

Cadmium diperchlorate serves as an effective precursor for the synthesis of cadmium oxide (CdO) nanoparticles. The thermal decomposition, or thermolysis, of cadmium perchlorate complexes offers a controlled route to produce these nanomaterials. For instance, the calcination of nano-sized cadmium(II) coordination polymers, derived from cadmium perchlorate and specific organic ligands, has been shown to yield pure CdO nanoparticles. ut.ac.irresearchgate.net The process involves heating the precursor complex in air at elevated temperatures, typically around 400-600°C, leading to the breakdown of the complex and the formation of cadmium oxide as the final solid residue. researchgate.netresearchgate.net

The characteristics of the resulting CdO nanoparticles, such as their size and morphology, can be influenced by the structure of the initial cadmium perchlorate complex. For example, using a cadmium(II) coordination polymer with greater steric hindrance as a precursor can lead to the formation of smaller CdO nanoparticles. ut.ac.ir This method provides a pathway to synthesize cadmium oxide nanomaterials with potential applications in fields like optoelectronics, catalysis, and sensing, owing to their unique electronic and surface properties. researchgate.net The controlled decomposition of these precursors is a key advantage, allowing for the targeted synthesis of nanomaterials with desired characteristics. researchgate.net

Rational Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers with Tailored Properties

This compound is a key reagent in the rational design and synthesis of metal-organic frameworks (MOFs) and coordination polymers with diverse and tunable properties. rsc.orgnih.gov The choice of cadmium perchlorate as the metal salt, in combination with various organic ligands, allows for the construction of a wide array of structures, from one-dimensional chains to complex three-dimensional frameworks. rsc.orgmdpi.comscientific.net

The perchlorate anion, often considered non-coordinating, can significantly influence the final structure of the coordination polymer. mdpi.comiucr.org Its presence can direct the assembly of the framework and impact its dimensionality. For example, in the reaction of cadmium perchlorate with nicotinamide (B372718), a one-dimensional coordination polymer is formed in an ethanol (B145695) solution, while a monomeric complex is obtained in a water/ethanol mixture, highlighting the role of the solvent in conjunction with the perchlorate anion. mdpi.com

The flexibility of the organic linkers used in conjunction with cadmium perchlorate also plays a crucial role in determining the final architecture. Ligands with varying degrees of flexibility can lead to the formation of structures with different topologies, such as interpenetrated networks or layered sheets. iucr.orgchalmers.se Researchers have successfully synthesized a variety of cadmium-based MOFs and coordination polymers with interesting properties, including:

Pillared, 3D metal-organic frameworks with rectangular channels, capable of accommodating guest molecules. nih.gov

A multifunctional colorimetric sensor based on a cadmium naphthalene (B1677914) diimide MOF that exhibits photochromic, hydrochromic, and vapochromic behavior. rsc.org

Coordination polymers with ligand isomerism-controlled structural diversity , where different isomers of a dipyridyladipoamide ligand lead to the formation of 1D zigzag chains, 2D pleated sheets, or 3D entangled networks. rsc.org

These examples demonstrate the power of using cadmium perchlorate in a "building block" approach to create functional materials with tailored properties for applications in areas such as catalysis, sensing, and gas storage. nih.govrsc.orgacs.org

Table 1: Examples of MOFs and Coordination Polymers Synthesized with this compound

| Compound Formula | Ligand(s) | Structural Dimensionality | Key Feature | Reference |

| [{Cd(μ-4,4'-bipy)(4,4'-bipy)₂(H₂O)₂}(ClO₄)₂ ⋅ 2 4,4'-bipy ⋅ 4.5 H₂O]n | 4,4'-bipyridine (B149096) | 1D | Molecular antenna arrangement | mdpi.com |

| [Cd(L¹)(ClO₄)₂]∞ (L¹ = N,N'-di(2-pyridyl)adipoamide) | N,N'-di(2-pyridyl)adipoamide | 1D | Zigzag chains | rsc.org |

| {Cd(L²)(CH₃OH)₂₂·2CH₃OH}∞ (L² = N,N'-di(3-pyridyl)adipoamide) | N,N'-di(3-pyridyl)adipoamide | 2D | Pleated sheets | rsc.org |

| [Cd(L³)(ClO₄)(CH₃CH₂OH)₂]∞ (L³ = N,N'-di(4-pyridyl)adipoamide) | N,N'-di(4-pyridyl)adipoamide | 3D | 3-fold interpenetrated square layers | rsc.org |

| Cd₆(isonicotinate)₁₀(H₂O)₂₂(EtOH)₄(H₂O)₄ | 4-pyridinecarboxaldehyde | 3D | Pillared framework with rectangular channels | nih.gov |

| {Cd(L)₂(H₂O)₂₂·3.5H₂O·CH₃OH}n (L = N,N'-2,6-bis(4-pyridylmethyl) pyridine (B92270) dicarboxamide) | N,N'-2,6-bis(4-pyridylmethyl) pyridine dicarboxamide | 2D | Potential as an anion receptor | scientific.net |

| {Cd(phen)₂(ddpe)₂}n (phen = 1,10-phenanthroline (B135089), ddpe = 4,4'-diaminodiphenylethane) | 1,10-phenanthroline, 4,4'-diaminodiphenylethane | 1D | Linear coordination chain | mdpi.com |

| [Cd(IsoNDI)(ClO₄)·H₂O]n (IsoNDI = N,N'-di(4-pyridylacylamino)-1,4,5,8-naphthalene diimide) | N,N'-di(4-pyridylacylamino)-1,4,5,8-naphthalene diimide | 2D | Multifunctional colorimetric sensor | rsc.org |

Contributions to Supramolecular Chemistry and Crystal Engineering

The use of this compound has significantly advanced the fields of supramolecular chemistry and crystal engineering. acs.orgias.ac.in These disciplines focus on understanding and controlling the assembly of molecules into well-defined, functional superstructures through non-covalent interactions. This compound, in concert with a vast library of organic ligands, provides a versatile platform for constructing intricate supramolecular architectures. nih.govmdpi.comiucr.orgmdpi.com

For instance, in a layered coordination polymer formed from cadmium perchlorate and 1,5-bis(pyridin-4-yl)pentane, hydrogen bonds between the coordinated water molecules, perchlorate anions, and free ligand molecules help to consolidate the layered structure. iucr.org Similarly, the study of cadmium(II) complexes with nicotinamide revealed the preservation of a specific supramolecular amide-amide homosynthon across different structures, demonstrating the robustness of certain non-covalent interactions in directing crystal packing. mdpi.com